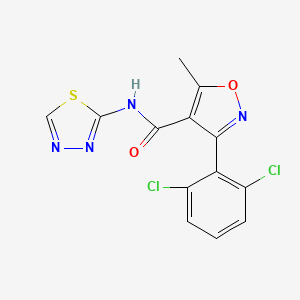![molecular formula C21H20N2O3 B6016792 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6016792.png)
2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, also known as MI-1, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of isoindoline-1,3-diones, and has shown promising results in various scientific research applications.
Mecanismo De Acción
2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione binds to the hydrophobic pocket of MDM2, preventing it from binding to p53 and promoting its degradation. This leads to the accumulation of p53 in cancer cells, which can induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. It has also been shown to have a low toxicity profile in animal models, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione is its specificity for cancer cells, which makes it a promising candidate for targeted therapy. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione, including:
1. Development of more efficient synthesis methods for this compound and its derivatives.
2. Investigation of the potential of this compound as a combination therapy with other anticancer agents.
3. Study of the pharmacokinetics and toxicity profile of this compound in humans.
4. Development of this compound as a targeted therapy for specific types of cancer.
5. Investigation of the potential of this compound as a treatment for other diseases, such as neurodegenerative disorders.
In conclusion, this compound is a promising compound that has shown potential as an anticancer agent. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound as a targeted therapy for cancer and other diseases.
Métodos De Síntesis
2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 3-aminobenzoic acid with 4-methylpiperidine-4-carboxylic acid, followed by cyclization with phthalic anhydride. Other methods involve the use of different starting materials and reagents, but the general approach involves the formation of the isoindoline-1,3-dione ring system.
Aplicaciones Científicas De Investigación
2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the MDM2 protein, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, this compound can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
2-[3-(4-methylpiperidine-1-carbonyl)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14-9-11-22(12-10-14)19(24)15-5-4-6-16(13-15)23-20(25)17-7-2-3-8-18(17)21(23)26/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLISWCNYVXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B6016709.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B6016713.png)
![ethyl 2-[(4-chlorophenyl)amino]-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6016726.png)
![5-[(4-acetylphenoxy)methyl]-N-(2-hydroxy-2-phenylethyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B6016727.png)
![ethyl 3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B6016734.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6016748.png)
![N-(4-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B6016753.png)
![methyl N-({4-[3-(1H-indol-3-yl)propanoyl]-1-piperazinyl}carbonyl)alaninate](/img/structure/B6016755.png)
![3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6016759.png)
![3-[2-(2-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6016768.png)

![2-(dimethylamino)-2-(2-fluorophenyl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6016782.png)

